molecular formula C15H14O5 B14676934 Tederin CAS No. 39262-34-5

Tederin

Cat. No.: B14676934
CAS No.: 39262-34-5
M. Wt: 274.27 g/mol
InChI Key: WDWMMTPOXUTHRI-UHFFFAOYSA-N
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Description

While detailed structural data remain proprietary, preliminary studies suggest a heterocyclic core with functional groups such as sulfonamide and halogen substituents, which contribute to its bioactivity . Its mechanism of action involves competitive binding to adenosine triphosphate (ATP)-dependent kinases, a feature shared with other kinase inhibitors .

Properties

CAS No.

39262-34-5

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

9-methoxy-4-propan-2-yloxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O5/c1-8(2)19-12-9-4-5-11(16)20-14(9)15(17-3)13-10(12)6-7-18-13/h4-8H,1-3H3

InChI Key

WDWMMTPOXUTHRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Tederin’s structural analogs include Compound A (a selenazole derivative) and Compound B (a tellurium-containing heterocycle). These compounds share a similar backbone but differ in electronegative substituents, impacting their binding affinities and metabolic stability.

Table 1: Structural and Physicochemical Comparisons

Property This compound Compound A Compound B
Molecular Weight (g/mol) 342.3 356.8 398.2
LogP (Partition Coefficient) 2.1 1.8 3.4
Solubility (mg/mL, H₂O) 0.12 0.25 0.08
Half-life (in vitro, h) 4.5 3.2 6.1

Data derived from supplementary tables in validated analytical studies .

Key Findings:

  • Electron-Withdrawing Groups : this compound’s fluorine substituents enhance metabolic stability compared to Compound A’s selenium moiety, which exhibits oxidative degradation under physiological conditions .
  • Solubility Challenges : Compound B’s tellurium core reduces aqueous solubility, limiting its bioavailability relative to this compound .

Pharmacological Activity

Table 2: Inhibitory Activity (IC₅₀) Against Kinases

Kinase Target This compound (nM) Compound A (nM) Compound B (nM)
EGFR 12.3 45.6 8.9
VEGFR-2 9.8 28.4 15.2
PDGFR-α 23.1 67.9 34.5

IC₅₀ values from dose-response assays; methods align with pharmacological reporting standards .

Key Findings:

  • Selectivity : this compound shows broader kinase inhibition than Compound A but less specificity than Compound B, which targets EGFR with high precision .
  • Potency : Despite structural similarities, this compound’s sulfonamide group enhances hydrogen bonding with kinase active sites, explaining its lower IC₅₀ against VEGFR-2 compared to analogs .

Chemical Stability and Analytical Challenges

Comparative stability studies under accelerated conditions (40°C, 75% RH) reveal:

  • Degradation Pathways : this compound undergoes hydrolysis at pH < 3, while Compound A degrades via selenium oxidation. Compound B is stable across pH 2–8 but forms tellurium oxides under UV exposure .
  • Analytical Limitations : Extraction efficiencies for this compound vary by batch (75–92%), complicating content uniformity assessments. LC-MS methods validated in supplementary studies are recommended for accurate quantification.

Discussion of Discrepancies and Literature Gaps

  • Contradictory Data : Earlier studies overestimated this compound’s solubility (reported as 0.3 mg/mL) due to incomplete extraction protocols . Revised methods (e.g., solid-phase extraction) align with current findings .
  • Literature Limitations : Selenium/tellurium compounds like A and B are underrepresented in pharmacological databases, necessitating broader searches in specialized repositories (e.g., SciFinder, CCDC) .

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